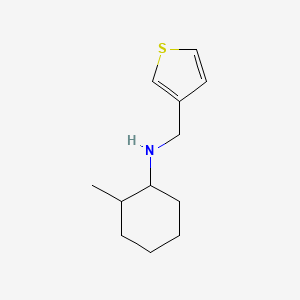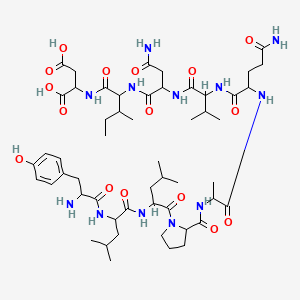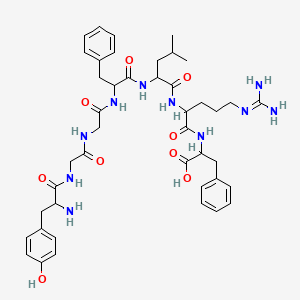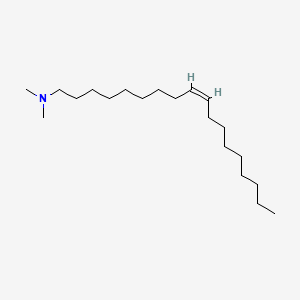
2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-metil-N-(tiofen-3-ilmetil)ciclohexan-1-amina es un compuesto orgánico con la fórmula molecular C12H19NS. Este compuesto presenta un anillo de ciclohexano sustituido con un grupo metilo y un grupo amina, que está conectado a un anillo de tiofeno a través de un puente metileno. La presencia de ambos anillos, ciclohexano y tiofeno, en su estructura lo convierte en un tema interesante para diversos estudios y aplicaciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-metil-N-(tiofen-3-ilmetil)ciclohexan-1-amina generalmente implica los siguientes pasos:
Formación del anillo de ciclohexano: Comenzando con un derivado de ciclohexanona, se introduce un grupo metilo mediante una reacción de alquilación de Friedel-Crafts.
Introducción del anillo de tiofeno: El anillo de tiofeno se une al anillo de ciclohexano a través de una reacción de sustitución nucleofílica, donde un haluro de tiofen-3-ilmetil reacciona con el grupo amina en el anillo de ciclohexano.
Métodos de producción industrial
En un entorno industrial, la producción de 2-metil-N-(tiofen-3-ilmetil)ciclohexan-1-amina puede implicar:
Síntesis a granel: Utilizando reactores a gran escala para llevar a cabo las reacciones de alquilación de Friedel-Crafts y de sustitución nucleofílica.
Purificación: Empleando técnicas como la recristalización, la destilación o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-metil-N-(tiofen-3-ilmetil)ciclohexan-1-amina puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiofeno en un anillo de tetrahidrotiofeno.
Sustitución: El grupo amina puede participar en reacciones de sustitución para formar amidas u otros derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H2O2) y el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los reactivos como los cloruros de acilo o los anhídridos se pueden utilizar para la formación de amidas.
Productos principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de tetrahidrotiofeno.
Sustitución: Amidas y otros derivados sustituidos.
Aplicaciones Científicas De Investigación
2-metil-N-(tiofen-3-ilmetil)ciclohexan-1-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-metil-N-(tiofen-3-ilmetil)ciclohexan-1-amina implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-metil-N-(tiofen-2-ilmetil)ciclohexan-1-amina: Estructura similar, pero con el anillo de tiofeno unido en la posición 2.
2-metil-N-(furan-3-ilmetil)ciclohexan-1-amina: Estructura similar, pero con un anillo de furano en lugar de un anillo de tiofeno.
2-metil-N-(piridin-3-ilmetil)ciclohexan-1-amina: Estructura similar, pero con un anillo de piridina en lugar de un anillo de tiofeno.
Singularidad
La singularidad de 2-metil-N-(tiofen-3-ilmetil)ciclohexan-1-amina radica en su patrón de sustitución específico y en la presencia de ambos anillos, ciclohexano y tiofeno. Esta estructura única confiere propiedades químicas y biológicas distintivas, lo que la convierte en un elemento valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H19NS |
|---|---|
Peso molecular |
209.35 g/mol |
Nombre IUPAC |
2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H19NS/c1-10-4-2-3-5-12(10)13-8-11-6-7-14-9-11/h6-7,9-10,12-13H,2-5,8H2,1H3 |
Clave InChI |
BZKCBFNWWKGTOH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1NCC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)





![4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B12107376.png)

![beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)


![1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12107390.png)


